molecular formula C19H18BrN3O2S B2852829 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide CAS No. 391228-09-4

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide

Cat. No.: B2852829
CAS No.: 391228-09-4
M. Wt: 432.34
InChI Key: HTMMLYDLJSPQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide is a synthetic chemical compound featuring a 1,3,4-thiadiazole core, a heterocycle recognized for its significant potential in medicinal chemistry research . This compound belongs to a class of molecules known as 1,3,4-thiadiazole derivatives, which are the subject of intense investigation for their diverse biological activities . Its molecular structure integrates a 4-bromophenyl moiety and a 4-butoxybenzamide group, which are key to its interaction with biological targets. Derivatives of 1,3,4-thiadiazole, particularly those with substituted benzamide groups, have demonstrated considerable promise in anticancer research . These compounds are studied as potential apoptosis inducers and caspase activators, mechanisms that are crucial for programmed cell death in cancer cells . The presence of the 1,3,4-thiadiazole nucleus is a common feature in pharmacophores designed for targeting various enzymes and receptors, suggesting this compound may have utility in probing tyrosine kinase pathways or carbonic anhydrase inhibition . Researchers can leverage this compound as a key intermediate or precursor for further chemical modifications to develop novel therapeutic agents or as a tool compound for biochemical assay development. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-2-3-12-25-16-10-6-13(7-11-16)17(24)21-19-23-22-18(26-19)14-4-8-15(20)9-5-14/h4-11H,2-3,12H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMMLYDLJSPQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives. Key analogs and their distinguishing features are summarized below:

Compound Name Thiadiazole Substituent (Position 5) Amide-Linked Group Key Differences vs. Target Compound
N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide (Target) 4-Bromophenyl 4-Butoxybenzamide Reference compound
2-Benzoylamino-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide 4-Bromophenyl Benzoylamino ethanamide Ethane spacer; benzoyl instead of butoxy
2-Bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide 4-Methoxybenzyl 2-Bromobenzamide Methoxybenzyl substituent; bromo on benzamide
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropylphenoxy)acetamide (4-Chlorobenzyl)thio Phenoxyacetamide Thioether substituent; acetamide linkage
N-[5-((4-Bromobenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide (4-Bromobenzyl)sulfanyl 2-Bromobenzamide Sulfanyl linker; dual bromo substituents

Key Observations :

  • Substituent Diversity : Position 5 modifications (e.g., bromophenyl, benzylthio, methoxybenzyl) alter electronic and steric profiles.
  • Amide Group Variations: The target’s 4-butoxybenzamide provides a long alkoxy chain, enhancing lipophilicity compared to shorter chains (e.g., methoxy) or non-alkoxy groups (e.g., benzoylamino ethanamide) .

Physicochemical Properties

Data from synthetic studies highlight variations in yields and melting points:

Compound (Reference) Yield (%) Melting Point (°C) Notes
Target Compound - - Data not available in provided evidence
5j: N-(5-((4-Chlorobenzyl)thio)...acetamide 82 138–140 Chlorobenzylthio substituent
5h: N-(5-(Benzylthio)-...acetamide 88 133–135 High yield due to benzylthio stability
2-Bromo-N-[5-(4-methoxybenzyl)-...benzamide - Not reported Methoxy group may reduce crystallinity
2-Benzoylamino-N-[5-(4-bromophenyl)-...ethanamide - Not reported Ethane spacer may lower melting point

Analysis :

  • Yields : Benzylthio-substituted analogs (e.g., 5h, 88%) exhibit higher yields, likely due to stabilized intermediates during synthesis .
  • Melting Points: Chloro- and bromo-substituted compounds (e.g., 5j, 138–140°C) have higher melting points than non-halogenated analogs, suggesting stronger intermolecular interactions (e.g., halogen bonding) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core. Key steps include:

  • Cyclocondensation : Reaction of 4-bromophenyl thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the thiadiazole ring .
  • Amide Coupling : The 4-butoxybenzamide moiety is introduced via coupling reactions (e.g., EDC/HOBt or DCC) with 4-butoxybenzoic acid. Microwave-assisted synthesis has been reported to improve reaction efficiency (60–75% yield) compared to traditional reflux methods (40–50% yield) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the 4-bromophenyl group (δ ~7.6–7.8 ppm for aromatic protons) and butoxy chain (δ ~1.0–1.8 ppm for CH₂/CH₃ groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]⁺ at m/z 458.2 (calculated for C₁₉H₁₈BrN₃O₂S) .
  • X-ray Crystallography : SHELX software is employed to resolve crystal structures, revealing planar thiadiazole rings and dihedral angles between aromatic systems (~25–35°) .

Q. What preliminary biological screening models are used to assess its bioactivity?

  • Methodological Answer :

  • Antimicrobial Activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values typically 8–32 µg/mL) .
  • Anticancer Potential : Evaluated in vitro using MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values ranging 10–50 µM .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence the compound’s electronic properties and binding to biological targets?

  • Methodological Answer :

  • Computational Studies : Density Functional Theory (DFT) calculations reveal the electron-withdrawing bromine atom increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols in enzyme active sites) .
  • Structure-Activity Relationship (SAR) : Analogues lacking the bromine show reduced activity (e.g., 2–3 fold higher IC₅₀ in kinase inhibition assays), suggesting halogen bonding is critical .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardized Assay Conditions : Discrepancies arise from differences in cell culture media, incubation times, or solvent (DMSO) concentrations. Harmonizing protocols (e.g., CLSI guidelines for antimicrobial tests) reduces variability .
  • Metabolic Stability Testing : Hepatic microsome assays (human/rat) assess compound stability, as rapid degradation in certain models may falsely lower observed potency .

Q. How can the compound’s solubility and bioavailability be optimized for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Esterification of the butoxy chain (e.g., converting to a phosphate ester) improves aqueous solubility .
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles enhances bioavailability (e.g., 3–4 fold increase in plasma AUC in rodent models) .

Q. What are the limitations of current crystallographic data for this compound, and how can they be addressed?

  • Methodological Answer :

  • Twinned Crystals : SHELXL refinement is challenged by twinning; using high-resolution synchrotron data (λ = 0.7 Å) and the TWINABS tool improves accuracy .
  • Disorder in Aliphatic Chains : The butoxy group often exhibits conformational disorder. Low-temperature (100 K) data collection reduces thermal motion artifacts .

Data Contradiction Analysis

Q. Why do some studies report strong antibacterial activity while others show negligible effects?

  • Critical Analysis :

  • Strain-Specific Activity : Variability in bacterial efflux pump expression (e.g., P. aeruginosa vs. S. aureus) impacts efficacy .
  • Compound Purity : Impurities (e.g., unreacted starting materials) in early syntheses may have skewed results. HPLC purity >98% is now standard .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate targets via pull-down assays or thermal proteome profiling.
  • In Vivo Toxicity : Assess hepatotoxicity in zebrafish models before advancing to mammalian studies.
  • Synergistic Combinations : Screen with existing antibiotics (e.g., ciprofloxacin) to combat resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.